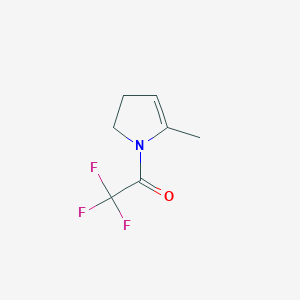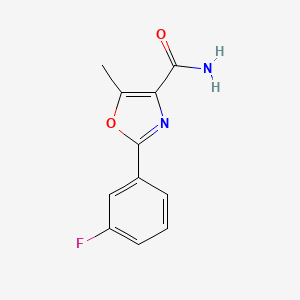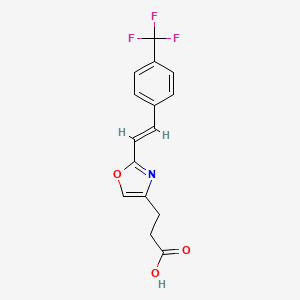
3-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)propanoic acid is a complex organic compound that features a trifluoromethyl group, a styryl group, and an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Styryl Group: This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the styryl group.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Construction of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors like amino alcohols and carboxylic acids.
Final Coupling: The final step involves coupling the styryl and oxazole intermediates under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with functional groups like amines or thiols.
Applications De Recherche Scientifique
3-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The styryl group may also contribute to the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-(4-Methoxy)styryl)oxazol-4-yl)propanoic acid
- 3-(2-(4-Methyl)styryl)oxazol-4-yl)propanoic acid
- 3-(2-(4-Chloro)styryl)oxazol-4-yl)propanoic acid
Uniqueness
3-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)propanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C15H12F3NO3 |
|---|---|
Poids moléculaire |
311.25 g/mol |
Nom IUPAC |
3-[2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazol-4-yl]propanoic acid |
InChI |
InChI=1S/C15H12F3NO3/c16-15(17,18)11-4-1-10(2-5-11)3-7-13-19-12(9-22-13)6-8-14(20)21/h1-5,7,9H,6,8H2,(H,20,21)/b7-3+ |
Clé InChI |
LRCINVVQNGLOSJ-XVNBXDOJSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C2=NC(=CO2)CCC(=O)O)C(F)(F)F |
SMILES canonique |
C1=CC(=CC=C1C=CC2=NC(=CO2)CCC(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


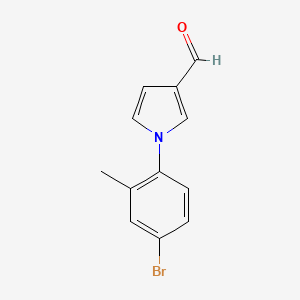

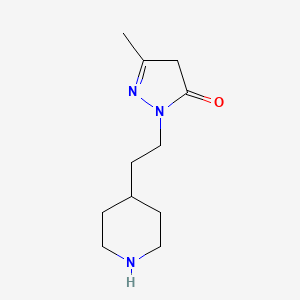
![3-tert-Butyl-N-[1-(thiophen-2-yl)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B12877354.png)
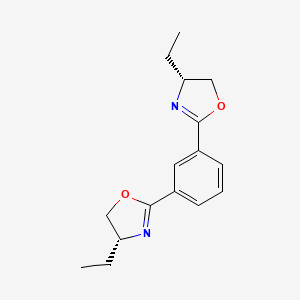
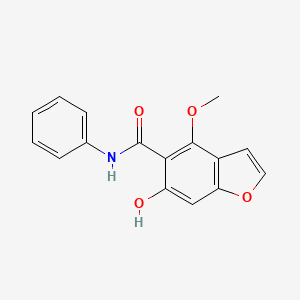
![5-[(Dimethylamino)methyl]-2-(1-methyl-1H-pyrazol-4-yl)aniline](/img/structure/B12877368.png)
![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B12877383.png)
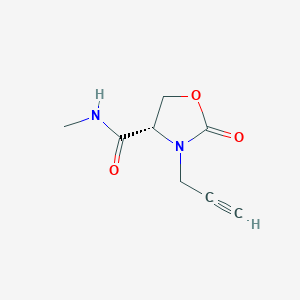
![1,6-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12877392.png)
